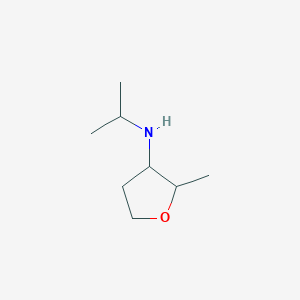

2-Methyl-N-propan-2-yloxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- The compound has been explored as a key intermediate in the synthesis of various pharmaceutical and chemical products. For instance, one study focused on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate for the development of antibiotics targeting veterinary pathogens, highlighting the significance of efficient and stereoselective synthetic processes in pharmaceutical chemistry (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Amine Degradation and CO2 Capture

- Amine degradation is a critical issue in CO2 capture processes where aqueous amine solutions are used. Research has been conducted to understand the degradation mechanisms of amines like 2-amino-2-methylpropan-1-ol (AMP) in the presence of CO2, O2, NOx, and SOx, aiming to enhance the longevity and efficiency of CO2 absorption technologies. A comprehensive review lists degradation products and proposes mechanisms to mitigate amine degradation, which is vital for developing more sustainable and efficient CO2 capture systems (Gouedard, Picq, Launay, & Carrette, 2012).

CO2 Absorption Enhancements

- The absorption of CO2 into aqueous blends of amines, including 2-amino-2-methyl-1-propanol, has been experimentally and theoretically investigated to optimize CO2 capture from industrial emissions. Studies demonstrate how combining AMP with other amines can improve the mass transfer rates of CO2 absorption, potentially leading to more efficient post-combustion carbon capture processes (Mandal, Biswas, & Bandyopadhyay, 2003).

Corrosion Mitigation in CO2 Capture

- The corrosive behavior of CO2-loaded amine solvents, including 2-amino-2-methyl-1-propanol, was studied to assess the feasibility of using carbon steel in the construction of CO2 capture plants. The formation of protective layers on carbon steel surfaces suggests that certain amine solutions can significantly reduce corrosion levels, making them suitable for use in the infrastructure of post-combustion carbon capture systems (Campbell, Zhao, Hall, & Williams, 2016).

Propriétés

IUPAC Name |

2-methyl-N-propan-2-yloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)9-8-4-5-10-7(8)3/h6-9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZBQYJPHFHPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2605947.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2605959.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione](/img/structure/B2605961.png)